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Compound of Interest

5-Methyl-2-(2-thienyl)-1,3-oxazole-
4-carbaldehyde

Cat. No.: B1372517

Compound Name:

An In-Depth Technical Guide to the Basic Properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-
carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the core basic properties of 5-
Methyl-2-(2-thienyl)-1,3-o0xazole-4-carbaldehyde, a heterocyclic compound of significant
interest in medicinal chemistry and materials science. As a key synthetic intermediate,
understanding its fundamental physicochemical characteristics is paramount for its effective
utilization.[1] This document delves into the molecular architecture, dissects the electronic
factors governing its basicity, outlines plausible synthetic routes, and presents exemplary
experimental protocols for its characterization. The central finding is that while the oxazole core
possesses a weakly basic nitrogen atom, its basicity is substantially attenuated by the powerful
electron-withdrawing effect of the C4-carbaldehyde group, rendering the molecule a very weak
base overall. This guide is intended for researchers, scientists, and drug development
professionals seeking to leverage this versatile scaffold in their work.

Introduction

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde belongs to the oxazole class of five-
membered aromatic heterocycles containing one nitrogen and one oxygen atom.[2] This
molecular scaffold is a cornerstone in the synthesis of complex molecules, finding applications
in pharmaceutical development, particularly for neurological disorders, as well as in the
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creation of advanced materials such as fluorescent dyes and specialized polymers.[1] Its utility
stems from the rigid, planar structure of the oxazole ring and the versatile reactivity of its
functional groups. Understanding the compound's basic properties is crucial for predicting its
behavior in physiological environments, designing synthetic transformations, and optimizing
purification protocols.

Molecular Structure and Physicochemical
Properties

The properties of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde are a direct
consequence of the interplay between its three key structural components: the oxazole core,
the thienyl substituent, the methyl group, and the carbaldehyde function.

Chemical Structure Analysis

The molecule's structure, presented below, reveals the relative positions of the functional
groups that dictate its electronic landscape. The pyridine-like nitrogen at position 3 is the
primary center of basicity.[3][4]

Caption: Molecular structure of the target compound.

Physicochemical Data

A summary of key quantitative data for the compound is provided below, facilitating quick
reference for experimental design.
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Property Value Source(s)
CAS Number 915923-87-4 [5]
Molecular Formula CoH7NO2S [6]
Molecular Weight 193.22 g/mol [5]
Physical Form Solid [5]
;I':s:lzfjical Polar Surface Area 431 A2 6]
Predicted LogP 2.524 [6]
Hydrogen Bond Donors 0 [6]
Hydrogen Bond Acceptors 4 [6]

The Core of Basicity: An Analysis of the Oxazole
Ring

The basic character of the molecule is derived from the lone pair of electrons on the sp?-
hybridized nitrogen atom at position 3. However, oxazoles are inherently weak bases,
significantly less basic than related azoles like imidazole.[7] The conjugate acid of the parent

oxazole has a pKa of approximately 0.8.[7] The substituents on the ring profoundly modulate
this intrinsic basicity.

Electronic Influence of Substituents

The overall basicity is a net result of competing electronic effects from the three substituents:

e 2-(2-thienyl) Group: The thienyl ring is a 1t-rich heteroaromatic system. When attached at the
C2 position, it can act as an electron-donating group through resonance (a +M effect),
increasing electron density within the oxazole ring. This effect, on its own, would slightly
enhance the basicity of the nitrogen.[8][9]

o 5-Methyl Group: The methyl group is a weak electron-donating group through induction (a +I
effect). It pushes electron density into the ring, marginally increasing the basicity of the
nitrogen.
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e 4-Carbaldehyde Group: The aldehyde group is a powerful electron-withdrawing group
through both induction (-I) and resonance (-M). It strongly delocalizes the ring's 1t-electrons
and the nitrogen's lone pair, significantly reducing their availability for protonation. This is the
dominant electronic effect influencing the molecule's basicity.

Thienyl Group Methyl Group Carbaldehyde Group

(+M, -I) (+1) (-M, -I)
Slightly Activating Weakly Activating Strongly Deactivating

Electm\‘nic\iffection Oi@}e/Ring

5-Me-2-Thienyl-Oxazole-4-CHO

v

Net Effect:
Substantially Reduced Basicity

Click to download full resolution via product page

Caption: Dominant electronic effects influencing basicity.

Conclusion on Basicity: The strong deactivating effect of the C4-carbaldehyde group overrides
the weak activating effects of the C2-thienyl and C5-methyl groups. Therefore, 5-Methyl-2-(2-
thienyl)-1,3-oxazole-4-carbaldehyde is expected to be a very weak base, likely with a
conjugate acid pKa significantly lower than that of the parent oxazole.

Protonation Equilibrium

Protonation will occur at the most electron-rich site, which is the pyridine-like nitrogen atom, to
form an oxazolium salt.[10]
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Caption: Protonation equilibrium of the oxazole nitrogen.

Synthesis and Reactivity Profile
Plausible Synthesis: The Van Leusen Reaction

A highly efficient and common method for constructing 5-substituted oxazole rings is the Van
Leusen oxazole synthesis.[11] This reaction involves the base-mediated condensation of an
aldehyde with tosylmethyl isocyanide (TosMIC). For the target molecule, this would likely
involve the reaction of 2-thiophenecarboxaldehyde with a derivative of TosMIC. A detailed
hypothetical protocol is provided in the next section.
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Step 2: Cyclization
Formation of Dihydrooxazole Intermediate

l
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Final Product:
5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the Van Leusen oxazole synthesis.

Reactivity at the Basic Center

Despite its weak basicity, the nitrogen lone pair can participate in nucleophilic reactions. A key
reaction is N-alkylation with alkylating agents (e.g., methyl iodide) to form quaternary N-
alkyloxazolium salts.[4][10] This reaction is fundamental for modifying the electronic properties
of the ring or for introducing specific functionalities.

Exemplary Experimental Protocols
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The following protocols are provided as trustworthy, self-validating methodologies for the
synthesis and characterization of the title compound's basic properties.

Protocol: Synthesis via Modified Van Leusen Reaction

This protocol describes a plausible synthesis based on established literature methods for
similar structures.[11]

Objective: To synthesize 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.

Materials:

2-Thiophenecarboxaldehyde

o 1-(Tosyl)ethyl isocyanide (a TosMIC derivative)
e Potassium Carbonate (K2CO3s), anhydrous
e Methanol (MeOH), anhydrous

¢ Dichloromethane (DCM)

» Saturated Sodium Bicarbonate solution

e Brine (Saturated NaCl solution)

e Anhydrous Magnesium Sulfate (MgSQOa)

« Silica gel for column chromatography

o Hexanes/Ethyl Acetate solvent system
Procedure:

» Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add
anhydrous methanol (50 mL).

» Reagent Addition: Add 2-thiophenecarboxaldehyde (1.0 eq) and 1-(tosyl)ethyl isocyanide
(1.1 eq). Stir the mixture until all solids are dissolved.
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e Base Addition: Add anhydrous potassium carbonate (2.0 eq) portion-wise over 10 minutes.
The reaction is often exothermic.

e Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8
hours).

o Workup - Quenching: Once complete, carefully add water to quench the reaction and
dissolve the inorganic salts.

o Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer
three times with dichloromethane (3 x 50 mL).

o Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

o Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude residue by flash column chromatography on silica gel,
eluting with a hexanes/ethyl acetate gradient to yield the pure product.

o Characterization: Confirm the identity and purity of the product using *H NMR, 3C NMR, and
High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Apparent pKa by UV-Vis
Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the compound upon
protonation.

Objective: To determine the pKa of the conjugate acid of the title compound.
Materials:

o Purified 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde
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Series of buffer solutions with known pH values (e.g., pH 0 to 4, in 0.5 pH unit increments)
Spectrophotometer-grade methanol or acetonitrile (for stock solution)
Calibrated pH meter

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

Stock Solution: Prepare a concentrated stock solution of the compound in methanol (e.g., 1
mg/mL).

Sample Preparation: For each pH buffer, add a small, constant aliquot of the stock solution to
a constant volume of the buffer to achieve a final concentration suitable for UV-Vis analysis
(e.g., 10 uM). Ensure the percentage of organic solvent is low (<1%) to not significantly alter
the buffer pH.

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in
each buffer solution. Also record a spectrum of the fully protonated form (in ~0.1 M HCI) and
the fully neutral form (in a buffer of pH ~4 or higher).

Data Analysis: a. Identify an analytical wavelength (A) where the absorbance difference
between the protonated and neutral forms is maximal. b. Plot the absorbance at this
wavelength versus the pH of the buffer solutions. c. The resulting data should fit a sigmoidal
curve. The pKa is the pH value at the inflection point of this curve. d. Alternatively, the pKa
can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log([BH*]/[B]),
where [BH*] and [B] are the concentrations of the protonated and neutral species, which can
be determined from the absorbance values.

Applications in Research and Development

The structural features of 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde make it a

valuable building block.

e Pharmaceuticals: The oxazole core serves as a bioisostere for ester and amide groups,

providing metabolic stability. The thienyl group can engage in 1t-stacking interactions with
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biological targets, and the aldehyde provides a reactive handle for diversification to build
libraries of potential drug candidates.

o Materials Science: The conjugated T1t-system spanning the thienyl and oxazole rings gives
rise to electronic and photophysical properties that are exploited in the development of
organic electronics and fluorescent probes for biological imaging.[1]

Conclusion

5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde is a functionally rich heterocyclic
compound with a nuanced electronic profile. Its core basic property is defined by the pyridine-
like nitrogen of the oxazole ring. However, a detailed analysis of substituent effects reveals that
the potent electron-withdrawing nature of the C4-carbaldehyde group is the dominant factor,
rendering the molecule a very weak base. This understanding is critical for scientists and
researchers aiming to utilize this compound as a synthetic intermediate, enabling precise
control over reaction conditions and predictable outcomes in the development of novel
pharmaceuticals and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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